molecular formula C25H24N2O3S B11148052 (2Z)-6-benzyl-2-(4-butoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

(2Z)-6-benzyl-2-(4-butoxybenzylidene)-5-methyl-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

Cat. No.: B11148052
M. Wt: 432.5 g/mol
InChI Key: GECZBFMYGSGKBF-JWGURIENSA-N
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Description

(2Z)-6-BENZYL-2-[(4-BUTOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-BENZYL-2-[(4-BUTOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE typically involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates. The reaction is carried out in toluene, and heating the reagents in the absence of an organic base has been found to be optimal, yielding the target products in 48–74% yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-BENZYL-2-[(4-BUTOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-6-BENZYL-2-[(4-BUTOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research. Derivatives of thiazolo[3,2-a]pyrimidines have demonstrated significant biological activities, including antitumor, antibacterial, and anti-inflammatory properties . These properties make it a candidate for drug development and other therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of (2Z)-6-BENZYL-2-[(4-BUTOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of tumor cell growth or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-6-BENZYL-2-[(4-BUTOXYPHENYL)METHYLIDENE]-5-METHYL-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE stands out due to its specific substituents, which confer unique chemical and biological properties. These differences can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

(2Z)-6-benzyl-2-[(4-butoxyphenyl)methylidene]-5-methyl-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione

InChI

InChI=1S/C25H24N2O3S/c1-3-4-14-30-20-12-10-19(11-13-20)16-22-24(29)27-17(2)21(23(28)26-25(27)31-22)15-18-8-6-5-7-9-18/h5-13,16H,3-4,14-15H2,1-2H3/b22-16-

InChI Key

GECZBFMYGSGKBF-JWGURIENSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=C(C(=O)N=C3S2)CC4=CC=CC=C4)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(=O)N=C3S2)CC4=CC=CC=C4)C

Origin of Product

United States

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